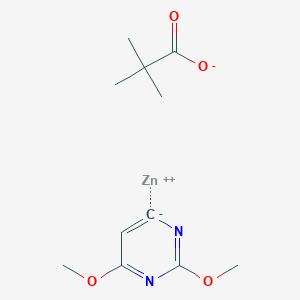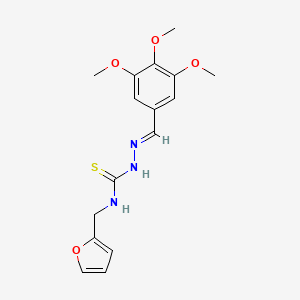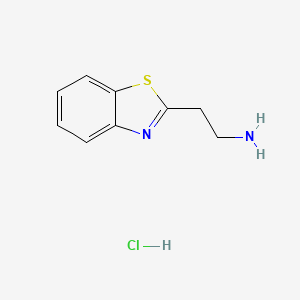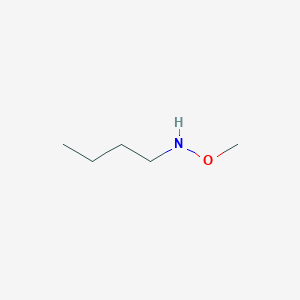
methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate, also known as BDP-9066, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of prolyl oligopeptidase (POP) inhibitors, which have been shown to have beneficial effects on various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate involves the inhibition of POP, which is an enzyme that is involved in the degradation of neuropeptides such as substance P and enkephalins. By inhibiting POP activity, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can increase the levels of these neuropeptides in the brain, which can have beneficial effects on cognitive function and motor control. Additionally, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory disorders.
Biochemical and Physiological Effects:
methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to improve cognitive function and motor control in Alzheimer's disease and Parkinson's disease, respectively. Additionally, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to reduce the levels of pro-inflammatory cytokines in models of rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate in lab experiments is its specificity for POP inhibition. This allows researchers to study the effects of POP inhibition on various biochemical and physiological processes without the confounding effects of other enzymes. However, one of the limitations of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate is its relatively low potency compared to other POP inhibitors. This can make it difficult to achieve therapeutic levels of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate in vivo.
Future Directions
There are several future directions for research on methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate. One area of research is the development of more potent and selective POP inhibitors for therapeutic use. Additionally, further studies are needed to elucidate the effects of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate on other physiological and biochemical processes. Finally, clinical trials are needed to evaluate the safety and efficacy of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate in humans for the treatment of various neurological and inflammatory disorders.
Synthesis Methods
The synthesis of methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis are 3,5-dichlorophenylacetic acid and tert-butyl (S)-3-amino-2-butynoate. These two compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound tert-butyl (S)-3-(3,5-dichlorophenyl)propanoate. This intermediate is then reacted with methyl propiolate in the presence of a base such as potassium carbonate to form the final product, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate.
Scientific Research Applications
Methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can inhibit the activity of POP, which is an enzyme that is involved in the degradation of neuropeptides such as substance P and enkephalins. By inhibiting POP activity, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can increase the levels of these neuropeptides in the brain, which can have beneficial effects on cognitive function and motor control.
Another area of research has been in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of these disorders. By reducing the levels of these cytokines, methyl (3S)-3-(but-2-ynamido)-3-(3,5-dichlorophenyl)propanoate can help to alleviate the symptoms of inflammation.
properties
IUPAC Name |
methyl (3S)-3-(but-2-ynoylamino)-3-(3,5-dichlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-3-4-13(18)17-12(8-14(19)20-2)9-5-10(15)7-11(16)6-9/h5-7,12H,8H2,1-2H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEJXOXTLWJTNG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2713409.png)


![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2713414.png)



![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2713423.png)

![2-(4-Ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide](/img/structure/B2713429.png)
![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)
![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)